Ethyl 2-(2-bromoacetyl)benzoate

説明

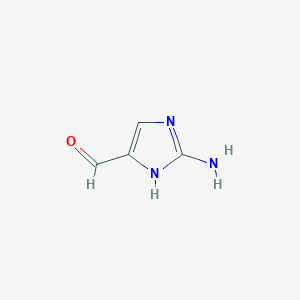

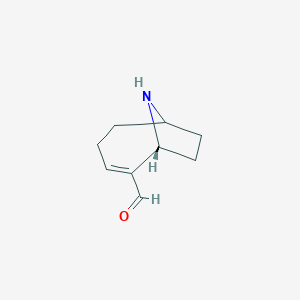

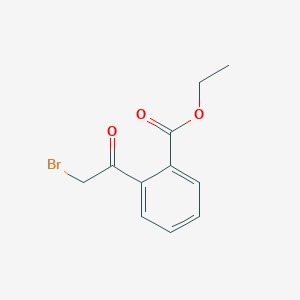

Ethyl 2-(2-bromoacetyl)benzoate is a chemical compound with the CAS Number: 133993-34-7 . It has a molecular weight of 271.11 . The IUPAC name for this compound is ethyl 2-(bromoacetyl)benzoate . It is a solid substance that should be stored under inert gas at 4°C .

Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-bromoacetyl)benzoate is C11H11BrO3 . The InChI code for this compound is 1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(2-bromoacetyl)benzoate is a solid substance . It has a melting point of 60-62°C . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 346.6±22.0 °C at 760 mmHg .科学的研究の応用

Monoamine Oxidase Inhibitors and Anticonvulsants

Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates), prepared from bromoacetanthranil and ethyl-4-aminobenzoates, were studied for their potential as monoamine oxidase inhibitors and anticonvulsants (Misra, Dwivedi, & Parmar, 1980).

Synthesis of Stereoselective Compounds

A stereoselective approach to ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate was reported. This method was utilized for the synthesis of commercially important compounds like cefcapene pivoxil side-chain material (Zhai et al., 2013).

Anti-Inflammatory Agents

Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, synthesized from reactions involving ethyl 2-benzoyl-2-bromoacetate, showed promising results in pharmacological testing for anti-inflammatory activity (Abignente et al., 1992).

Radical Bromination Reactions

Studies on the radical bromination of ethylenecarbonate in the presence of ethyl bromoacetate demonstrated the formation of various esters, contributing to our understanding of radical reactions (Moon, 1983).

Visible-Light-Driven Chemical Reactions

Ethyl 2-bromo-2,2-difluoroacetate was used in visible-light-driven direct 2,2-difluoroacetylation reactions with alkenes and alkynes, showcasing its role in sustainable chemistry applications (Furukawa et al., 2020).

Synthesis of Peptidyl Compounds

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized via a Reformatsky reaction with ethyl bromodifluoroacetate, leading to the development of potential proteinase inhibitors (Angelastro et al., 1992).

Bromine Atom-Transfer Radical Addition

The use of ethyl bromoacetate in bromine atom-transfer radical addition reactions in aqueous media showcased its role in organic synthesis and solvent effect studies (Yorimitsu et al., 2001).

Anti-Juvenile Hormone Agents

The synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate demonstrated its potential as an anti-juvenile hormone agent, crucial in insect developmental studies (Ishiguro et al., 2003).

Carbocyclic Nucleoside Analogues

Ethyl (1 R *,2 R *,3 R *,4 S *)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate's manipulation provided insights into the synthesis of novel carbocyclic nucleoside analogues, expanding the horizon of nucleoside chemistry (Hřebabecký, Dračínský, & Holý, 2008).

Catalysis in Polymerization

Ethyl benzoate was utilized in magnesium chloride-supported Ziegler-Natta catalysts, impacting polymer chemistry and material science through studies on internal and external donors (Sacchi et al., 1991).

Room Temperature Ionic Liquids

Dialkyl imidazolium benzoates, including 1-ethyl-3-methyl imidazolium benzoate, found use in the peracetylation and perbenzoylation of carbohydrates, illustrating their importance in green chemistry (Murugesan et al., 2003).

X-Ray Crystallography

The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, contributing to the field of crystallography and molecular structure determination (Manolov, Morgenstern, & Hegetschweiler, 2012).

Antibacterial Agents

Novel 3,6-disubstituted coumarin derivatives synthesized from ethyl-2-(3-acetyl-2-oxo-2H-chromen-6-yl)-4-methylthiazole-5-carboxylate showed significant antibacterial activity, emphasizing its pharmaceutical relevance (Velpula et al., 2015).

Safety And Hazards

Ethyl 2-(2-bromoacetyl)benzoate is classified under GHS07 for safety . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

特性

IUPAC Name |

ethyl 2-(2-bromoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUDSNUPKXBRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377314 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-bromoacetyl)benzoate | |

CAS RN |

133993-34-7 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 2-(2-bromoacetyl)benzoate in the synthesis of thiazolo-fused heterocycles?

A1: Ethyl 2-(2-bromoacetyl)benzoate serves as an activated methylene halide in the synthesis of 4H-benzo[b]thiazolo[4,5-e][1,4]diazepin-10(9H)-ones. [] The compound's structure, specifically the presence of the bromoacetyl group, allows it to participate in S-alkylation-intramolecular condensation reactions with previously synthesized 5-carboethoxy-4-(2-nitrophenyl)aminothiazoles. This reaction ultimately leads to the formation of the desired seven-membered thiazolo-fused heterocyclic ring system. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。